Poly(oxymethylene-co-1,3-dioxepane)

Polyoxymethylene stabilization Molecular weight retention Chain degradation

Poly(oxymethylene-co-1,3-dioxepane) (CAS 104673-60-1) is an engineering thermoplastic belonging to the polyoxymethylene (POM) copolymer family, synthesized via cationic copolymerization of 1,3,5-trioxane with the seven-membered cyclic acetal 1,3-dioxepane. Unlike POM homopolymer, which consists solely of repeating oxymethylene (–CH₂O–) units, the incorporation of 1,3-dioxepane introduces tetramethyleneoxy (–(CH₂)₄–O–) co-units along the polymer backbone, creating intentional carbon–carbon bond interruptions that function as stopping points against thermal and chemical unzipping degradation.

Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
CAS No. 104673-60-1
Cat. No. B12105934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(oxymethylene-co-1,3-dioxepane)
CAS104673-60-1
Molecular FormulaC8H16O5
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCOCOC1.C1OCOCO1
InChIInChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2
InChIKeyAYLMAELYADLOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(oxymethylene-co-1,3-dioxepane) CAS 104673-60-1: Engineering Thermoplastic Copolymer Baseline Characteristics and Procurement Specifications


Poly(oxymethylene-co-1,3-dioxepane) (CAS 104673-60-1) is an engineering thermoplastic belonging to the polyoxymethylene (POM) copolymer family, synthesized via cationic copolymerization of 1,3,5-trioxane with the seven-membered cyclic acetal 1,3-dioxepane [1]. Unlike POM homopolymer, which consists solely of repeating oxymethylene (–CH₂O–) units, the incorporation of 1,3-dioxepane introduces tetramethyleneoxy (–(CH₂)₄–O–) co-units along the polymer backbone, creating intentional carbon–carbon bond interruptions that function as stopping points against thermal and chemical unzipping degradation [2]. This copolymer is commercially available with defined melt flow indices (e.g., 30 g/10 min at 190°C/2.16 kg) and a melting point range of 164–168°C .

Why Generic POM Copolymer Substitution Fails: Structural Differentiation of Poly(oxymethylene-co-1,3-dioxepane) from 1,3-Dioxolane and Ethylene Oxide Copolymers


Generic substitution between POM copolymer grades is not straightforward—even when the comonomer type appears superficially similar—because the length and chemical nature of the comonomer unit directly determines three critical performance parameters: (1) the efficiency of main-chain degradation stoppering during use; (2) the resulting crystalline/amorphous phase partitioning that controls mechanical properties; and (3) the severity of molecular weight loss during post-polymerization stabilization processing [1]. The seven-membered 1,3-dioxepane ring introduces a four-carbon (–C₄H₈–O–) interruption that is structurally distinct from the two-carbon interruption introduced by 1,3-dioxolane (–C₂H₄–O–) or the oxyethylene unit from ethylene oxide (–C₂H₄–O–) [2]. These structural differences translate into quantifiable divergence in molecular weight retention, flexural toughness, and amorphous phase behavior that render simple substitution misleading without reference to the specific quantitative evidence below.

Quantitative Differentiation Evidence Guide for Poly(oxymethylene-co-1,3-dioxepane): Comparator-Based Performance Data for Scientific Selection


Molecular Weight Retention After Stabilization: 1,3-Dioxepane vs. 1,3-Dioxolane vs. 1,3,6-Trioxocane

During the post-polymerization stabilization reaction—a critical step for producing thermally stable POM—the choice of cyclic acetal directly determines the extent of undesirable main-chain scission. When starting from a POM homopolymer with number-average molecular weight (Mn) of 66,400, stabilization with 1,3-dioxepane preserves Mn at 64,800, representing a 97.6% retention [1]. In stark contrast, stabilization with 1,3-dioxolane under analogous conditions results in Mn of only 27,300 (41.1% retention), and 1,3,6-trioxocane yields Mn of 38,900 (58.6% retention) [1].

Polyoxymethylene stabilization Molecular weight retention Chain degradation

Flexural Toughness Enhancement: Poly(1,3-dioxepane) vs. Poly(1,3-dioxolane) as Molding Additives

When employed as a flow improver and toughening additive in POM-based molding materials, poly(1,3-dioxepane) demonstrates a distinctive mechanical profile compared to poly(1,3-dioxolane). According to patent disclosure, the use of poly(1,3-dioxepane) only marginally affects the flexural modulus while clearly increasing the elongation at break, resulting in a net increase in flexural toughness [1]. This contrasts with poly(1,3-dioxolane), which is also employed as a flow improver but without the same degree of toughness enhancement [1]. The selectivity of dioxepane-based additives for increasing elongation at break without compromising stiffness is a practical differentiator for applications requiring impact-resistant green parts in metal/ceramic injection molding (MIM/CIM) [1].

Flexural toughness Elongation at break Molding compounds

Crystalline vs. Amorphous Phase Partitioning Control Through DXP/TOX Ratio Selection

The cationic copolymerization of 1,3,5-trioxane (TOX) with 1,3-dioxepane (DXP) proceeds via a two-step mechanism—an initial homogeneous induction period followed by heterogeneous propagation-crystallization—that enables precise control over whether DXP co-units are inserted into the crystalline POM domains or rejected into the amorphous phase [1]. At DXP/TOX initial ratios ≤5/95 w/w, DXP is consumed by single-unit insertion during copolymerization effective from the early beginning, and the resulting isolated tetramethyleneoxy units are incorporated into the crystal lattice or its immediate interface [1]. At DXP/TOX ratios ≥10/90 w/w, preformed DXP sequences are rejected into the amorphous phase, increasing the amorphous fraction [1]. This ratio-dependent phase partitioning is a unique consequence of the seven-membered DXP ring's basicity and equilibrium concentration characteristics and is not observed with the same precision for smaller cyclic ether comonomers such as 1,3-dioxolane [1].

Copolymerization kinetics Phase partitioning Crystallinity control

Enhanced Thermal and Chemical Stability: POM Copolymer with 1,3-Dioxepane vs. POM Homopolymer

POM copolymer containing 1,3-dioxepane co-units exhibits superior resistance to thermal-oxidative degradation, alkali, and hot water compared to POM homopolymer, at the expense of moderately reduced crystallinity [1]. The carbon–carbon bonds introduced by the dioxepane comonomer interrupt the polyacetal chain, preventing the catastrophic "unzipping" depolymerization that propagates along the homopolymer backbone upon thermal or chemical attack [1]. This stabilization mechanism is common to all POM copolymers, but the specific degradation resistance profile depends on comonomer type and distribution [2]. The melting point of the target copolymer (164–168°C ) is lower than that of POM homopolymer (~175°C), consistent with reduced crystallinity, while the density (1.4 g/mL at 25°C ) reflects the semi-crystalline nature.

Thermal degradation Chemical resistance Alkali stability

Optimal Research and Industrial Application Scenarios for Poly(oxymethylene-co-1,3-dioxepane) Based on Verified Differential Performance


Post-Polymerization Stabilization of POM Without Significant Molecular Weight Loss

When a manufacturer requires a stabilized POM grade with high molecular weight retention, poly(oxymethylene-co-1,3-dioxepane) processed via 1,3-dioxepane stabilization preserves >97% of the starting molecular weight [1], enabling the production of high-mechanical-performance molded parts without the cost and complexity of starting from excessively high molecular weight feedstocks.

Metal and Ceramic Injection Molding (MIM/CIM) Green Part Toughness Enhancement

In powder injection molding, green parts must withstand handling and debinding without cracking. The flexural toughness enhancement provided by poly(1,3-dioxepane) as a molding additive, with minimal compromise on stiffness [2], makes it suitable for complex-geometry MIM/CIM components where green-part integrity directly impacts sintering yield.

Tailored Crystallinity for Application-Specific Mechanical Property Requirements

The compositional control afforded by the DXP/TOX copolymerization system [3] allows procurement of copolymer grades with targeted crystalline/amorphous ratios. This is relevant for applications requiring specific balances of stiffness, impact resistance, and chemical resistance—such as automotive fuel system components, plumbing fittings, and precision gears.

Applications Requiring Sustained Hot Water or Alkali Exposure

For components exposed to hot water, alkaline cleaning solutions, or humid elevated-temperature environments, the copolymer with 1,3-dioxepane provides defined stability advantages over homopolymer [4], making it appropriate for dishwasher components, washing machine parts, and industrial fluid handling.

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